molecular formula C27H25NO3 B2963778 4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-11-1

4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2963778
CAS No.: 923234-11-1
M. Wt: 411.501
InChI Key: GXBDYZXOAALJAO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative characterized by a chromen-4-one (chromone) core substituted at the 2-position with a 2-methylphenyl group and at the 6-position with a benzamide moiety bearing a tert-butyl group. Chromones are oxygen-containing heterocycles known for their biological activities, including anti-inflammatory and anticancer properties . The compound’s molecular formula is C₃₁H₂₉NO₃, with an average mass of 463.57 g/mol . Its IUPAC name reflects the precise arrangement of substituents: N-{2-[4-(2-methyl-2-propanyl)phenyl]-4-oxo-4H-chromen-6-yl}benzamide .

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)25-16-23(29)22-15-20(13-14-24(22)31-25)28-26(30)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDYZXOAALJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenones and benzamides. Its unique structural features, including a tert-butyl group and a chromenone moiety, contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • tert-butyl group : Enhances lipophilicity and may influence biological interactions.
  • Chromenone core : Known for various biological activities, including antioxidant and anticancer properties.
  • Benzamide moiety : Often associated with pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Protein Kinases : The compound has shown the ability to inhibit certain protein kinases involved in cell proliferation and survival, particularly RAF kinases in the MAPK/ERK signaling pathway.
  • Anti-Angiogenic Properties : It may inhibit angiogenesis by targeting receptors such as VEGFR-2, PDGFR-β, and FLT-3, which are crucial for tumor growth and metastasis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It shows inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent.
Bacterial StrainZone of Inhibition (mm)Reference
E. coli18
S. aureus15
P. aeruginosa12

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. The study suggested that the compound induces apoptosis through activation of caspase pathways.
  • Antimicrobial Evaluation :
    • In another investigation, the antimicrobial activity was assessed against various pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the chromen-4-one backbone but differ in substituents on the benzamide or chromone rings. Below is a comparative analysis based on substituent variations and available data:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Chromone (Position 2) Benzamide Substituent (Position 4) Key Properties/Applications Reference
4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) 2-methylphenyl 4-tert-butyl Enhanced lipophilicity; potential kinase inhibition
4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1) 2-methylphenyl 4-chloro Higher polarity; halogen-mediated binding
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0) Phenyl 4-bromo Increased molecular weight (Br = 79.9 g/mol); possible radiosensitizer
4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-fluorophenyl 4-fluoro Improved metabolic stability; fluorophilic interactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide 4-methoxyphenyl 3,4,5-trimethoxy Electron-rich; potential antioxidant activity

Key Findings

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound increases logP (a measure of lipophilicity) compared to chloro or bromo analogs, suggesting better membrane penetration .
  • Methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzamide) exhibit lower logP due to polar oxygen atoms, favoring solubility but reducing bioavailability .

Halogen Interactions :

  • Chloro and bromo derivatives (e.g., 923211-76-1 and 923233-39-0) may engage in halogen bonding with protein targets, enhancing binding affinity in enzyme inhibition assays .
  • Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability by resisting oxidative degradation, a common advantage in drug design .

Electron-withdrawing groups (e.g., -Cl, -Br) on the benzamide ring decrease electron density, altering reactivity in nucleophilic substitution reactions .

Biological Activity Trends: Brominated analogs (e.g., 923233-39-0) are studied for radiosensitization in cancer therapy due to bromine’s high atomic number .

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